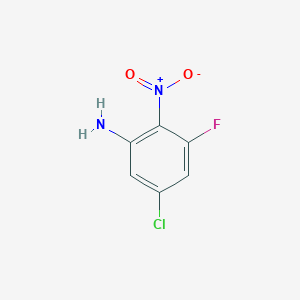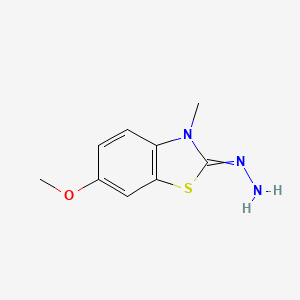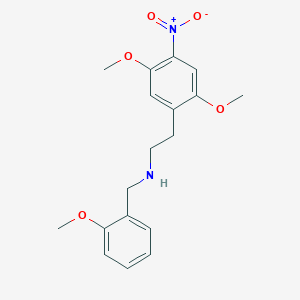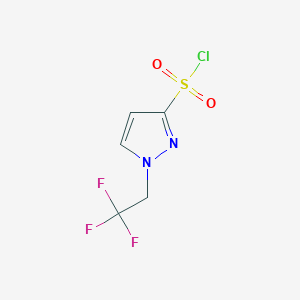![molecular formula C9H13N3 B1651948 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine CAS No. 1365937-09-2](/img/structure/B1651948.png)
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine
Overview
Description
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine is a compound that consists of a pyridine ring attached to a pyrrolidine moiety. The presence of these functional groups lends this molecule various reactive properties, making it an interesting subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions that favor the formation of the desired amine. For instance, a common synthetic route may involve the use of a pyrrolidine intermediate that is pre-functionalized with an appropriate leaving group, such as a halide or tosylate, which then undergoes a nucleophilic substitution reaction with a pyridine derivative to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through batch or continuous flow processes, often utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the pyridine and pyrrolidine rings, as well as the presence of other functional groups.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or potassium tert-butoxide. The reaction conditions, such as pH, temperature, and solvent system, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine oxides, while nucleophilic substitutions can result in a variety of substituted pyridines and pyrrolidines.
Scientific Research Applications
N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine has broad applications in scientific research:
In chemistry, it serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
In biology, it is investigated for its interactions with biological targets, potentially leading to new insights into cellular mechanisms and pathways.
In medicine, it is studied for its potential therapeutic effects, including its role as a pharmacophore in drug development.
In industry, it is used as a precursor in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism by which N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular function. The pyridine and pyrrolidine rings play crucial roles in these interactions, providing the necessary binding affinities and specificities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(3S)-Pyrrolidin-3-yl]pyridin-2-amine include:
Pyridine derivatives, such as 2-aminopyridine and 2-aminomethylpyridine.
Pyrrolidine derivatives, like N-substituted pyrrolidines.
Uniqueness: What sets this compound apart is the specific combination of the pyridine and pyrrolidine moieties in its structure. This unique configuration imparts distinctive chemical properties and reactivity patterns that are not observed in its individual components or other similar compounds. Its specific stereochemistry, denoted by (3S), further influences its biological activity and interactions, making it a compound of particular interest in various research fields.
Enjoyed diving deep into this fascinating compound. Any other topics pique your curiosity today?
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMVTRSSBJCRGX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283687 | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365937-09-2 | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365937-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N-(3S)-3-pyrrolidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)






![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1651882.png)
![2-(2-aminobutan-2-yl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651883.png)
![3-Azabicyclo[3.1.0]hexan-1-ol](/img/structure/B1651886.png)
